molecular formula C7H7Cl<br>C6H5CH2Cl<br>C7H7Cl B120561 Benzyl chloride CAS No. 100-44-7

Benzyl chloride

Cat. No.: B120561
CAS No.: 100-44-7
M. Wt: 126.58 g/mol
InChI Key: KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Description

Benzyl chloride, also known as (chloromethyl)benzene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless to slightly yellow liquid with a pungent, aromatic odor. This compound is a reactive organochlorine compound widely used as a chemical building block in various industrial applications .

Mechanism of Action

Target of Action

Benzyl chloride is an alkylating agent . It is used industrially as a precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes . It is also used in the production of quaternary ammonium salts, which are used as surfactants . These are formed by the alkylation of tertiary amines with this compound .

Mode of Action

This compound is highly reactive. It reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This reaction is indicative of its high reactivity relative to alkyl chlorides . In contact with mucous membranes, the hydrolysis reaction produces hydrochloric acid .

Biochemical Pathways

This compound is involved in the production of benzyl esters and quaternary ammonium salts . It is also used in the production of phenylacetic acid, a precursor to pharmaceuticals, which is produced from benzyl cyanide . Benzyl cyanide, in turn, is generated by the treatment of this compound with sodium cyanide .

Pharmacokinetics

It is known that this compound is a volatile organic compound (voc) and can contribute to air pollution when released into the atmosphere . It is slightly soluble in water , and its solubility in ethanol, ethyl ether, chloroform, and other organic solvents is higher .

Result of Action

Exposure to this compound can result in a profound decrease in both protein and RNA synthesis, as evidenced by the decreased incorporation of both 3H-leucine and 3H-uridine in pancreatic acinar cells and hepatocytes . It is also known to be toxic and carcinogenic . It can cause irritation to the eyes, skin, and respiratory tract, and prolonged exposure may lead to serious health issues, such as lung damage, skin burns, and eye injuries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a volatile organic compound, it can contribute to air pollution when released into the atmosphere . Its reactivity and potential hazards necessitate careful handling and disposal to minimize environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloride is primarily prepared through the gas-phase photochemical reaction of toluene with chlorine. The reaction proceeds via a free radical mechanism, involving the intermediacy of free chlorine atoms :

C6H5CH3+Cl2C6H5CH2Cl+HClC₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl C6​H5​CH3​+Cl2​→C6​H5​CH2​Cl+HCl

This method produces approximately 100,000 tonnes of this compound annually .

Industrial Production Methods: In addition to the gas-phase photochemical reaction, this compound can also be synthesized through the Blanc chloromethylation of benzene. Historically, it was first prepared by treating benzyl alcohol with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Benzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Cyanide: Used in the formation of benzyl cyanide.

    Water: Hydrolysis to benzyl alcohol.

    Ammonia or Amines: Formation of amines and ammonium salts.

    Hexamethylenetetramine: Used in the Sommelet reaction to produce benzaldehyde.

Major Products:

    Benzyl Cyanide: Formed from the reaction with sodium cyanide.

    Benzyl Alcohol: Formed from hydrolysis.

    Amines and Ammonium Salts: Formed from reactions with ammonia or amines.

    Benzaldehyde: Formed from the Sommelet reaction.

Comparison with Similar Compounds

Benzyl chloride can be compared with other similar compounds, such as:

    Benzyl Alcohol (C₆H₅CH₂OH): Unlike this compound, benzyl alcohol is less reactive and is commonly used as a solvent and in the manufacture of esters.

    Benzyl Cyanide (C₆H₅CH₂CN): Benzyl cyanide is a nitrile compound used as an intermediate in the synthesis of pharmaceuticals and perfumes.

    Benzaldehyde (C₆H₅CHO): Benzaldehyde is an aromatic aldehyde used in the synthesis of dyes, perfumes, and flavoring agents.

Uniqueness of this compound: this compound’s high reactivity as an alkylating agent and its ability to form a wide range of derivatives make it a versatile compound in various industrial applications .

Properties

IUPAC Name

chloromethylbenzene
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InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCl
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Molecular Formula

C7H7Cl, Array
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Related CAS

25703-25-7
Record name Benzene, (chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID0020153
Record name Benzyl chloride
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Molecular Weight

126.58 g/mol
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Physical Description

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor.
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Boiling Point

354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F
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Flash Point

153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c.
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Solubility

Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05%
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Density

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10
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Vapor Density

4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg
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Impurities

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.
Record name BENZYL CHLORIDE
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Color/Form

Colorless to slightly yellow liquid

CAS No.

100-44-7
Record name BENZYL CHLORIDE
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Melting Point

-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F
Record name BENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This object is achieved by a process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid, which comprises reacting 3-chloro-2-methylphenol (3) ##STR3## with benzyl chloride to give 2-benzyloxy-6-chlorotoluene (4) ##STR4## subjecting this to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride (5) ##STR5## reacting this with CO2 to give 3-benzyloxy-2-methylbenzoic acid (6) ##STR6## hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid (2) and optionally acetylating this to give 3-acetoxy-2-methylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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